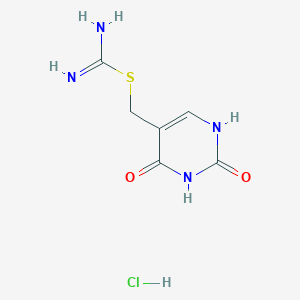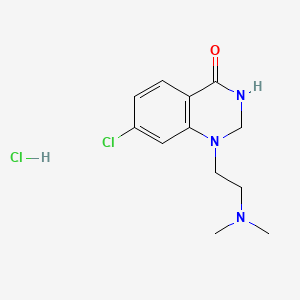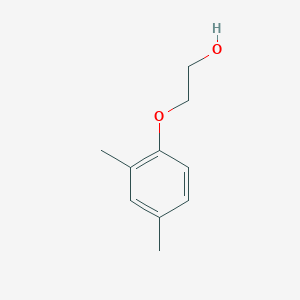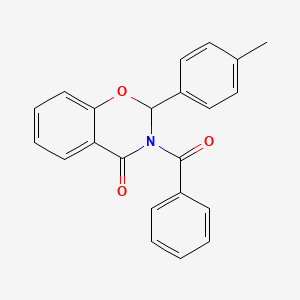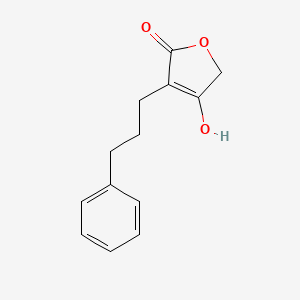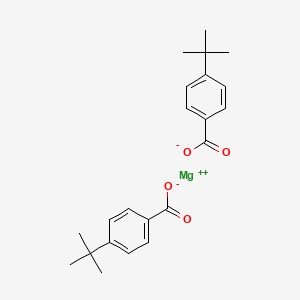
Benzoic acid, 4-(1,1-dimethylethyl)-, magnesium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium 4-(1,1-dimethylethyl)benzoate, also known as magnesium p-tert-butylbenzoate, is a chemical compound with the molecular formula C11H14MgO2. It is a magnesium salt of 4-(1,1-dimethylethyl)benzoic acid. This compound is used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium 4-(1,1-dimethylethyl)benzoate can be synthesized through the reaction of 4-(1,1-dimethylethyl)benzoic acid with a magnesium source, such as magnesium hydroxide or magnesium carbonate. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of magnesium 4-(1,1-dimethylethyl)benzoate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium 4-(1,1-dimethylethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the magnesium ion is replaced by other cations.
Complexation Reactions: It can form complexes with other metal ions or organic ligands.
Common Reagents and Conditions
Common reagents used in reactions with magnesium 4-(1,1-dimethylethyl)benzoate include strong acids, bases, and complexing agents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving magnesium 4-(1,1-dimethylethyl)benzoate depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product would be a new magnesium salt with a different anion .
Applications De Recherche Scientifique
Magnesium 4-(1,1-dimethylethyl)benzoate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a magnesium supplement.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of magnesium 4-(1,1-dimethylethyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The magnesium ion plays a crucial role in stabilizing the structure of the compound and facilitating its interactions with biological molecules. The pathways involved include metal ion coordination and ligand binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium benzoate
- Magnesium 4-methylbenzoate
- Magnesium 4-ethylbenzoate
Uniqueness
Magnesium 4-(1,1-dimethylethyl)benzoate is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it different from other magnesium benzoates and influences its reactivity and interactions in various chemical and biological systems .
Propriétés
Numéro CAS |
52509-83-8 |
|---|---|
Formule moléculaire |
C22H26MgO4 |
Poids moléculaire |
378.7 g/mol |
Nom IUPAC |
magnesium;4-tert-butylbenzoate |
InChI |
InChI=1S/2C11H14O2.Mg/c2*1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h2*4-7H,1-3H3,(H,12,13);/q;;+2/p-2 |
Clé InChI |
OLQWRAPVOQGZQV-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].[Mg+2] |
Numéros CAS associés |
98-73-7 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


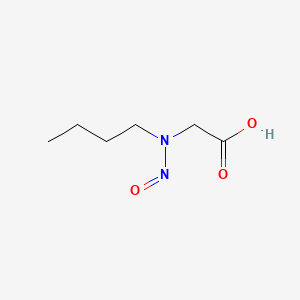

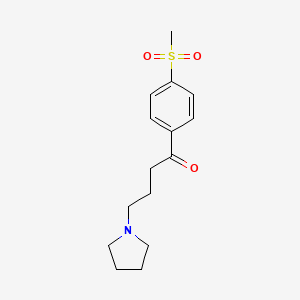
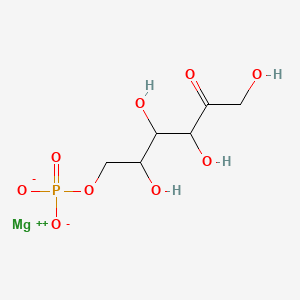

![5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester](/img/structure/B15344988.png)
